molecular formula C10H10O4 B3022714 3-(2-Methoxy-2-oxoethyl)benzoic acid CAS No. 113496-14-3

3-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No. B3022714
CAS RN: 113496-14-3
M. Wt: 194.18 g/mol
InChI Key: SGFXNNKRAMZCNF-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2-Methoxy-2-oxoethyl)benzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a methoxy-oxoethyl group attached to the third carbon of the benzene ring. This structure is related to other methoxy-substituted benzoic acids, which have been the subject of various studies to understand their chemical behavior, synthesis, and properties.

Synthesis Analysis

The synthesis of methoxy-substituted benzoic acids often involves selective metalation reactions. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can be selectively deprotonated at the position para to the carboxylate group when treated with a combination of n-butyl lithium and potassium tert-butoxide in tetrahydrofuran (THF) at -78 degrees Celsius . This method has been successfully applied to synthesize 3,5-dimethoxy-4-methyl benzoic acid, which suggests potential pathways for synthesizing related compounds, such as 3-(2-Methoxy-2-oxoethyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of methoxy-substituted benzoic acids can be studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR). For example, an NMR study of 3,4-dimethoxy benzoic acid provided insights into the rigidity of its lattice structure at low temperatures and observed a transition at room temperature attributed to the rotation of methoxy groups . Such studies are crucial for understanding the molecular dynamics and structural characteristics of these compounds.

Chemical Reactions Analysis

The reactivity of methoxy-substituted benzoic acids can be influenced by various substituents and reaction conditions. Directed lithiation of unprotected benzoic acids, including those with methoxy groups, has been explored to understand the directing effects of different functional groups during metallation and subsequent electrophile introduction . Additionally, the reactivity of the molecular ion of 2-(2'-methoxyphenyl)benzoic acid has been studied, revealing insights into fragmentation and rearrangement processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzoic acids can be significantly affected by their molecular structure. A calorimetric study of the ionization process for meta-methoxy benzoic acid provided a calorimetric acidity scale for methoxy-substituted benzoic acids, highlighting the influence of the position of the methoxy group on acid strength . Furthermore, the study of 4-bromo-3-(methoxymethoxy) benzoic acid using density functional theory (DFT) revealed various molecular parameters, including ionization energy, hardness, electrophilicity, and vibrational properties, which are essential for predicting the reactivity of these compounds .

Scientific Research Applications

Phenolic Compounds and Cytotoxic Activity

  • Study : "Phenolic compounds from the roots of Jordanian viper's grass, Scorzonera judaica" by Bader, A., et al. (2011).
  • Key Findings : The study identified several phenolic compounds, including variants of 3-(2-Methoxy-2-oxoethyl)benzoic acid, and evaluated their cytotoxic activity. This suggests a potential application in cancer research and therapy development.
  • Source : Journal of Natural Products
  • Study : "Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates" by Sivakumar, S., et al. (2010).
  • Key Findings : This research explored the use of 3-(2-Methoxy-2-oxoethyl)benzoic acid derivatives in lanthanide coordination compounds, focusing on their luminescent properties. This has implications for developing materials with specific optical properties.
  • Source : Dalton Transactions
  • Study : "Synthesis and Crystal Structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester" by Zhao, J., et al. (2010).
  • Key Findings : The study focused on the synthesis of a compound related to 3-(2-Methoxy-2-oxoethyl)benzoic acid and analyzed its crystal structure. This work is significant for understanding the structural properties of such compounds, which is vital in material science.
  • Source : Chinese Journal of Structural Chemistry
  • Study : "Polyaniline doped by a new class of dopants, benzoic acid and substituted benzoic acid" by Amarnath, C. A., et al. (2005).
  • Key Findings : Research has shown that derivatives of 3-(2-Methoxy-2-oxoethyl)benzoic acid can be used as dopants in polyaniline, affecting its electrical properties. This application is important in the field of conducting polymers.
  • Source : Polymers for Advanced Technologies
  • Study : "Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals" by Gaisberger, B., et al. (2001).
  • Key Findings : This study investigated the hydroxylation process for compounds including 3-(2-Methoxy-2-oxoethyl)benzoic acid derivatives, which is of potential importance in food irradiation processes.
  • Source : Canadian Journal of Chemistry
  • Study : "Adsorption based recovery of cobalt using chemically modified activated carbon" by Gunjate, J. K., et al. (2020).
  • Key Findings : The study discusses the use of a 3-(2-Methoxy-2-oxoethyl)benzoic acid derivative for the modification of activated carbon to enhance its efficiency in removing cobalt ions from aqueous solutions. This has environmental and industrial wastewater treatment applications.
  • Source : Materials Today: Proceedings

Safety and Hazards

This compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(2-methoxy-2-oxoethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXNNKRAMZCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301575
Record name 1-Methyl 3-carboxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113496-14-3
Record name 1-Methyl 3-carboxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113496-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 3-carboxybenzeneacetate
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URL https://comptox.epa.gov/dashboard/DTXSID301301575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxy-2-oxoethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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